molecular formula C16H16N4O2S2 B4864150 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B4864150
M. Wt: 360.5 g/mol
InChI Key: RMBGCASHOYVPKY-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural attributes include:

  • Pyrido[1,2-a]pyrimidin-4-one scaffold: A bicyclic system with a methyl group at position 9 and a methylamino group at position 2.
  • Thiazolidinone substituent: A 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group attached via a Z-configured methylidene bridge.

Properties

IUPAC Name

(5Z)-3-ethyl-5-[[9-methyl-2-(methylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c1-4-19-15(22)11(24-16(19)23)8-10-12(17-3)18-13-9(2)6-5-7-20(13)14(10)21/h5-8,17H,4H2,1-3H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBGCASHOYVPKY-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting with the preparation of the thiazolidine ring and the pyrido[1,2-a]pyrimidine core. The key steps include:

    Formation of the Thiazolidine Ring: This can be achieved through the reaction of an appropriate thiourea derivative with an α-haloketone under basic conditions.

    Construction of the Pyrido[1,2-a]pyrimidine Core: This involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a β-dicarbonyl compound.

    Coupling of the Two Fragments: The final step involves the coupling of the thiazolidine ring with the pyrido[1,2-a]pyrimidine core through a condensation reaction, often facilitated by a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, this compound may exhibit biological activity and could be investigated as a potential drug candidate.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

    Industrial Applications: The compound’s unique chemical properties may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Pyrido[1,2-a]pyrimidin-4-one Cores

Compounds sharing the pyrido[1,2-a]pyrimidin-4-one core but differing in substituents include:

Compound Thiazolidinone Substituents Pyrido Substituents Key Differences vs. Target Compound Reference
Target Compound 3-Ethyl, 4-oxo, 2-thioxo 9-Methyl, 2-(methylamino) - -
3-[(Z)-(3-(2-Methoxyethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylethylamino)-pyrido[1,2-a]pyrimidin-4-one 3-(2-Methoxyethyl) 2-(1-Phenylethylamino) Bulkier phenylethylamino group; increased lipophilicity
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-9-methyl-2-(morpholinylethylamino)-pyrido[1,2-a]pyrimidin-4-one 3-Benzyl 2-(Morpholinylethylamino) Morpholine substituent enhances hydrogen bonding; benzyl group increases steric bulk

Impact of Substituents :

  • Amino group variations: The methylamino group in the target compound is less lipophilic than phenylethylamino and lacks the hydrogen-bonding capacity of morpholinylethylamino , which may influence receptor binding.
Thiazolidinone-Containing Analogues with Different Cores

Compounds with thiazolidinone moieties but divergent cores include:

Compound Core Structure Biological Activity Key Structural Differences Reference
6-Methyl-5-[(4-oxo-3-phenyl-thiazolidin-2-ylidene)amino]-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one (10a) Pyrazolo[3,4-d]pyrimidin-4-one Anti-inflammatory Pyrazolo core; phenyl-thiazolidinone substituent
5-{[3-(4-Chlorophenyl)-4-oxo-thiazolidin-2-ylidene]amino}-6-methyl-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one (10b) Pyrazolo[3,4-d]pyrimidin-4-one Anti-inflammatory, reduced ulcerogenicity Chlorophenyl-thiazolidinone; pyrazolo core

Functional Insights :

  • Thiazolidinone role: The 2-thioxo group in the target compound may improve redox activity compared to 4-oxo-thiazolidinones in anti-inflammatory agents .
Computational and Analytical Studies
  • Density Functional Theory (DFT) : Used in to model correlation energies, applicable for predicting the target compound’s electronic properties .
  • Crystallography : Software like SHELX () and WinGX () enables structural validation, critical for confirming the Z-configuration of the methylidene bridge .

Biological Activity

The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is complex, featuring a thiazolidinone moiety and pyrido-pyrimidine framework. The molecular formula is C18H22N4O2SC_{18}H_{22}N_4O_2S, and it possesses a molecular weight of approximately 354.45 g/mol. The compound exhibits various functional groups that contribute to its biological activity.

Biological Activity Overview

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens.

Antibacterial Activity

A study evaluated the antibacterial properties against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound surpassed the effectiveness of conventional antibiotics such as ampicillin and streptomycin by 10–50 fold. The most sensitive bacterium was Enterobacter cloacae , while Escherichia coli showed the highest resistance. The most effective derivative had an MIC ranging from 0.004 to 0.03 mg/mL .

Bacteria SpeciesMIC (mg/mL)Sensitivity Level
Enterobacter cloacae0.004Most Sensitive
E. coli0.03Most Resistant
Staphylococcus aureus0.01Moderate

Antifungal Activity

The compound also exhibited antifungal properties, with MIC values in the range of 0.004 to 0.06 mg/mL against various fungi. Notably, Trichoderma viride was the most susceptible, while Aspergillus fumigatus was more resistant .

Fungal SpeciesMIC (mg/mL)Sensitivity Level
Trichoderma viride0.004Most Sensitive
Aspergillus fumigatus0.06Most Resistant

The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation; however, preliminary molecular docking studies suggest that it may inhibit key bacterial enzymes or disrupt cellular processes critical for microbial survival.

Case Studies

In a recent case study involving the synthesis of derivatives from thiazolidinone frameworks, researchers found that modifications to the thiazolidinone ring significantly enhanced antibacterial potency . These findings suggest that further structural optimizations could yield even more effective antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.